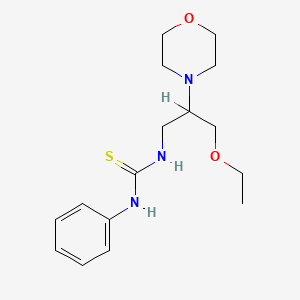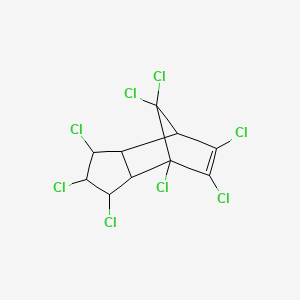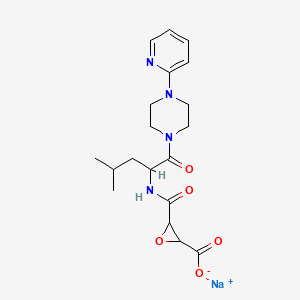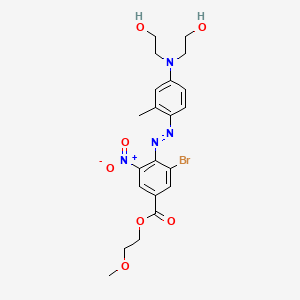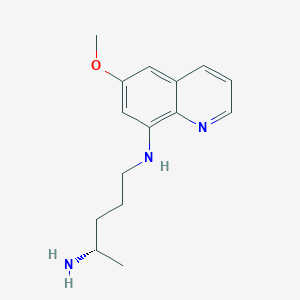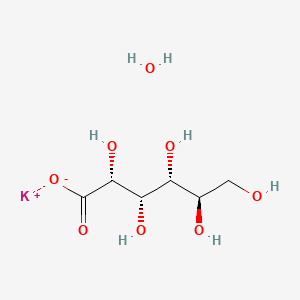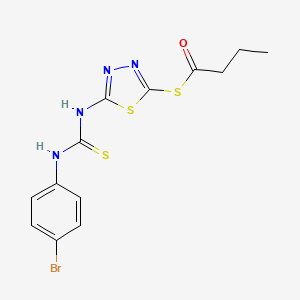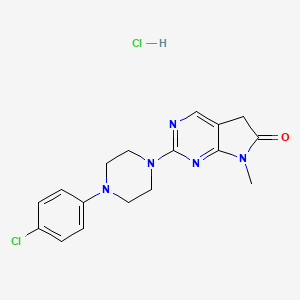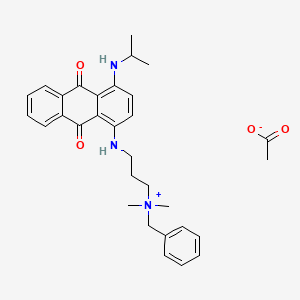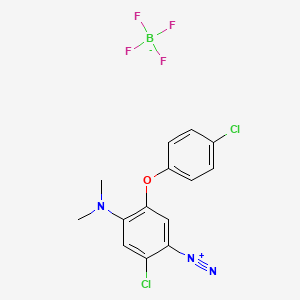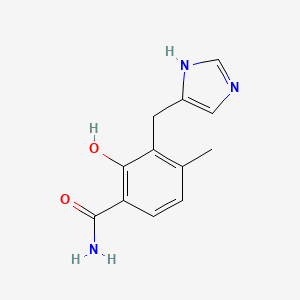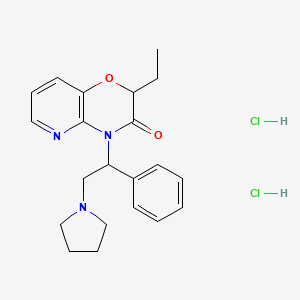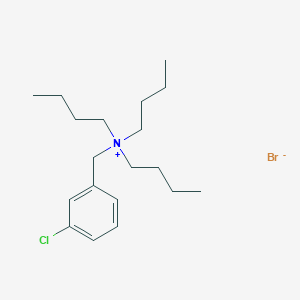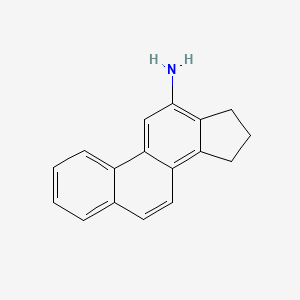
16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine is a complex organic compound with the molecular formula C17H15N. It is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic structure. This compound is characterized by its unique arrangement of carbon and nitrogen atoms, forming a fused ring system that includes both five-membered and six-membered rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reduction of a precursor compound, such as 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, using sodium and liquid ammonia . This reduction step is crucial for forming the dihydro structure of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Further reduction can lead to the saturation of additional double bonds.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or nitro groups into the aromatic ring .
Scientific Research Applications
16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential as a bioactive molecule with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound has a similar structure but includes a methyl group at the 17th position.
15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one: A precursor in the synthesis of 16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine.
Uniqueness
This compound is unique due to its specific arrangement of rings and the presence of an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
3036-49-5 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
16,17-dihydro-15H-cyclopenta[a]phenanthren-12-amine |
InChI |
InChI=1S/C17H15N/c18-17-10-16-12-5-2-1-4-11(12)8-9-14(16)13-6-3-7-15(13)17/h1-2,4-5,8-10H,3,6-7,18H2 |
InChI Key |
KDIASNUOHOXVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C=CC4=CC=CC=C4C3=CC(=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


